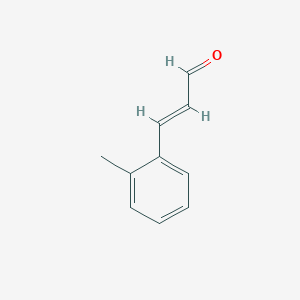

3-(o-Tolyl)acrylaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUAFFKABKNGKX-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for E 3 O Tolyl Acrylaldehyde and Its Analogues

Transition Metal-Catalyzed Synthesis

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds, which are central to the synthesis of (E)-3-(o-Tolyl)acrylaldehyde and its derivatives. Palladium-based catalysts, in particular, have demonstrated remarkable efficacy in this context.

Palladium-Catalyzed Oxidative Heck Reactions

The Palladium-Catalyzed Oxidative Heck reaction has emerged as a mild and selective one-step method for the synthesis of cinnamaldehyde (B126680) derivatives. Current time information in Bangalore, IN.nih.govnih.gov This reaction typically involves the coupling of an arylboronic acid with acrolein. For instance, the synthesis of (E)-3-(p-Tolyl)acrylaldehyde, a close analogue of the target compound, has been successfully achieved by reacting p-tolylboronic acid with acrolein in the presence of a palladium(II) catalyst. nih.gov

An initial optimization study for the synthesis of functionalized cinnamaldehydes from acrolein and p-tolylboronic acid explored various reaction conditions. nih.gov This included the use of different palladium(II) catalysts such as Pd(OAc)₂ and Pd(OCOCF₃)₂, ligands like phenanthroline and phosphines, and reoxidants like p-benzoquinone or air. nih.gov The reaction has been shown to proceed efficiently under both conventional heating and microwave irradiation. nih.gov Despite the volatile nature of acrolein and its tendency to polymerize, the mild conditions of the oxidative Heck reaction allow for the synthesis of (E)-α,β-unsaturated aldehydes in good to excellent yields, ranging from 43% to 92%. Current time information in Bangalore, IN.nih.gov

A specific protocol for the synthesis of (E)-3-(p-Tolyl)acrylaldehyde involved the use of Pd(OAc)₂, 2,9-dimethyl-1,10-phenanthroline (dmphen) as a ligand, and p-benzoquinone as the reoxidant in acetonitrile, affording the product in 58% yield. nih.govacs.org This methodology highlights a viable route to (E)-3-(o-Tolyl)acrylaldehyde by substituting p-tolylboronic acid with o-tolylboronic acid. The acidity of ortho-tolylboronic acid is slightly lower than its para-isomer, which could influence the reaction kinetics. wiley-vch.de

Table 1: Optimization of Oxidative Heck Reaction for (E)-3-(p-Tolyl)acrylaldehyde Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Reoxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | dmphen (2.4) | p-benzoquinone | MeCN | 60 | 17 | 58 |

| 2 | Pd(OCOCF₃)₂ (2) | dmphen (2.4) | p-benzoquinone | MeCN | 60 | 17 | 55 |

| 3 | Pd(OAc)₂ (2) | dppp (2.4) | p-benzoquinone | MeCN | 60 | 17 | 25 |

| 4 | Pd(OAc)₂ (2) | dmphen (2.4) | Air | MeCN | 60 | 17 | 45 |

| 5 | Pd(OAc)₂ (1) | dmphen (1.2) | p-benzoquinone | MeCN/DMF | 120 (MW) | 0.5 | 65 |

Data synthesized from a study on functionalized cinnamaldehyde derivatives. nih.govacs.org

Cross-Coupling Strategies for Acrylaldehyde Formation

Beyond the oxidative Heck reaction, other cross-coupling strategies are instrumental in the synthesis of acrylaldehydes. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is a notable example. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org For the synthesis of (E)-3-(o-Tolyl)acrylaldehyde, this could involve the reaction of o-tolylboronic acid with a suitable acrylaldehyde derivative bearing a leaving group, such as a halide. One protocol for a related compound, (E)-3-(m-tolyl)acrylaldehyde, utilized palladium(II) acetate (B1210297) as the catalyst, triphenylphosphine (B44618) as the ligand, and 2,6-lutidine as a base in acetonitrile, achieving a 70% yield.

A general and efficient procedure for the synthesis of cinnamaldehydes, including (E)-3-(o-tolyl)acrylaldehyde, involves a Heck reaction between an aryl halide and acrolein diethyl acetal (B89532), followed by deprotection. rsc.org In a specific example, (E)-3-(o-tolyl)acrylaldehyde was prepared from 1-iodo-2-methylbenzene and acrolein diethyl acetal using Pd(OAc)₂ as the catalyst in DMF, followed by treatment with hydrochloric acid to unmask the aldehyde. This method provided the target compound in a 79% yield. rsc.org

The Horner-Wadsworth-Emmons reaction is another key strategy for the formation of α,β-unsaturated aldehydes. This reaction involves the use of a phosphonate (B1237965) ester, which reacts with an aldehyde to form an alkene with high stereoselectivity for the (E)-isomer.

Table 2: Comparison of Cross-Coupling Strategies for Tolylacrylaldehyde Synthesis

| Method | Aryl Source | Acrylaldehyde Source | Catalyst/Reagents | Yield (%) | Ref. |

| Heck Reaction | 1-Iodo-2-methylbenzene | Acrolein diethyl acetal | Pd(OAc)₂, K₂CO₃, Bu₄N⁺OAc⁻, KCl | 79 | rsc.org |

| Suzuki-Miyaura Coupling | m-Tolylboronic acid | Acrylaldehyde derivative | Pd(OAc)₂, PPh₃, 2,6-lutidine | 70 |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering reactions that are often more environmentally benign and can provide high levels of stereocontrol. d-nb.info

N-Heterocyclic Carbene (NHC)-Catalyzed Routes

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a wide range of transformations, including the synthesis of complex molecules from α,β-unsaturated aldehydes. sioc-journal.cn NHCs can activate aldehydes through the formation of a Breslow intermediate, enabling various annulation and cycloaddition reactions. researchgate.netnih.gov

Theoretical studies on the NHC-catalyzed [4+2] annulation reaction between (E)-3-(p-tolyl)acrylaldehyde and a β-silyl enone have provided insights into the reaction mechanism and stereoselectivity. researchgate.netresearchgate.netresearchgate.net These studies indicate a five-step catalytic cycle involving the formation of Breslow and enolate intermediates, followed by the cycloaddition and regeneration of the NHC catalyst. researchgate.net Such methodologies can be applied to the synthesis of complex structures starting from acrylaldehyde derivatives. While direct NHC-catalyzed synthesis of (E)-3-(o-Tolyl)acrylaldehyde itself is not extensively reported, the reactivity of its analogues in NHC-catalyzed reactions suggests the potential for developing such routes. researchgate.netresearchgate.netresearchgate.net For instance, NHC-catalyzed annulation reactions of 3-bromoenals with 1H-pyrazol-4,5-diones have been shown to be general for various aryl and heteroaryl β-bromo-α,β-unsaturated aldehydes. nih.govacs.org

Proline-Catalyzed Asymmetric Syntheses

L-Proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. illinois.edumdpi.comrsc.org Proline catalysis operates through the formation of an enamine intermediate with a carbonyl compound, which then reacts with an electrophile. illinois.edu While the direct proline-catalyzed synthesis of (E)-3-(o-Tolyl)acrylaldehyde is not a primary application, proline can be used in reactions involving cinnamaldehyde derivatives. For example, proline can mediate the dimerization of cinnamaldehydes through a 1,3-dipolar cycloaddition reaction with azomethine ylides, leading to highly functionalized pyrrolizidine (B1209537) structures. researchgate.net

The principles of proline catalysis, particularly in asymmetric aldol reactions, could be conceptually applied to the synthesis of chiral precursors that could then be converted to analogues of (E)-3-(o-Tolyl)acrylaldehyde. The development of proline-based biocatalysts for Michael-type additions of aldehydes to nitroolefins further expands the potential applications of this catalytic system. rug.nl

Applications of Artificial Enzymes in Acrylaldehyde Formation

Artificial enzymes, created by combining a protein scaffold with an abiological catalytic moiety, are a burgeoning field in catalysis. mdpi.comuu.nlrsc.org These engineered biocatalysts can perform reactions not found in nature with high selectivity and efficiency. The application of artificial enzymes to reactions involving acrylaldehydes is an area of active research. scispace.comresearchgate.net

For instance, artificial metalloenzymes have been developed for Diels-Alder reactions of acrolein. uu.nlscispace.com Furthermore, engineered aldolases are being developed to catalyze stereoselective aldol reactions between a variety of aldehydes and ketones. rsc.orgacs.org Deoxyribose-5-phosphate aldolases (DERAs), for example, are versatile biocatalysts for C-C bond formation and have been engineered to accept a broader range of aldehyde substrates. vtt.finih.gov The development of enantioselective proline-based biocatalysts for Michael additions also demonstrates the potential of engineered enzymes in reactions with α,β-unsaturated aldehydes. rug.nl While specific applications for the direct synthesis of (E)-3-(o-Tolyl)acrylaldehyde are still emerging, the rapid progress in this field suggests that artificial enzymes will become a valuable tool for the synthesis of this and related compounds.

Multicomponent and One-Pot Synthetic Procedures

The Van Leusen reaction is a versatile method for the synthesis of nitriles from ketones and is particularly useful for preparing oxazoles and imidazoles from aldehydes. wikipedia.org The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, followed by attack on the carbonyl carbon and a subsequent 5-endo-dig cyclization. wikipedia.org

For aldehydes, this pathway leads to the formation of oxazoles. wikipedia.org This methodology has been applied to the synthesis of various 5-(arylethenyl)oxazoles from the corresponding aryl-substituted α,β-unsaturated aldehydes and TosMIC. researchgate.net The reaction of an aldehyde with TosMIC under basic conditions, such as potassium carbonate in methanol, is a common procedure. nih.gov

A one-pot synthesis for 3-mercaptoacrylaldehydes, including 3-mercapto-3-(o-tolyl)acrylaldehyde, has been reported. researchgate.netwanfangdata.com.cn This method starts with the corresponding 3-chloro-acrylaldehyde derivative, in this case, 3-chloro-3-(o-tolyl)acrylaldehyde. researchgate.netwanfangdata.com.cn The aldehyde group is first protected as an acetal. The subsequent reaction with sulfur and a Grignard reagent, followed by hydrolysis with dilute hydrochloric acid, affords the desired 3-mercaptoacrylaldehyde in high yield. researchgate.netwanfangdata.com.cn

| Starting Material | Reagents | Product | Reference |

| 3-chloro-3-(o-tolyl)acrylaldehyde | 1. Acetal formation 2. Sulfur, Grignard reagent 3. HCl (aq) | 3-mercapto-3-(o-tolyl)acrylaldehyde | researchgate.netwanfangdata.com.cn |

Sustainable and Green Chemistry Aspects in Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. The synthesis of cinnamaldehyde derivatives, including (E)-3-(o-tolyl)acrylaldehyde, is an area where such principles can be effectively applied.

One approach involves the use of renewable feedstocks. Cinnamaldehyde itself is a major component of cinnamon oil and can be extracted via hydrodistillation. acs.orgsci-hub.se This naturally derived compound can then be used as a starting material for various transformations, reducing the reliance on petroleum-based precursors. acs.org

The use of greener solvents and reaction conditions is another key aspect. Research has shown that organocatalytic reactions, such as the cyclopropanation of α,β-unsaturated aldehydes, can be performed in water, which significantly reduces the environmental impact compared to traditional organic solvents. organic-chemistry.org Furthermore, solvent-free reaction conditions have been developed for some syntheses involving cinnamaldehyde derivatives, for example, using graphene oxide as a catalyst in the Biginelli reaction to produce dihydropyrimidines. aip.org

The development of azomethine derivatives of cinnamaldehyde has also been explored using green synthesis methods, highlighting the potential for creating new compounds with interesting biological activities through environmentally friendly routes. nih.gov

| Green Chemistry Principle | Application in Cinnamaldehyde Derivative Synthesis | Example |

| Use of Renewable Feedstocks | Cinnamaldehyde from cinnamon oil as a starting material. | Hydrodistillation of cinnamon to obtain cinnamaldehyde for subsequent reactions. acs.orgsci-hub.se |

| Safer Solvents | Use of water as a reaction medium. | Organocatalytic enantioselective cyclopropanation of α,β-unsaturated aldehydes in water. organic-chemistry.org |

| Design for Energy Efficiency | Solvent-free reaction conditions. | Graphene oxide-catalyzed Biginelli reaction of cinnamaldehyde under solvent-free conditions. aip.org |

Reactivity Profiles and Mechanistic Investigations of E 3 O Tolyl Acrylaldehyde

Cycloaddition Reactions

(E)-3-(o-Tolyl)acrylaldehyde, as an α,β-unsaturated aldehyde, is an active participant in cycloaddition reactions. The presence of N-heterocyclic carbene (NHC) catalysts, in particular, unlocks unique modes of reactivity by reversing the inherent polarity of the aldehyde carbon, leading to the formation of valuable heterocyclic structures.

N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the [4+2] annulation (or cycloaddition) reactions of α,β-unsaturated aldehydes. While specific studies on the o-tolyl isomer are not detailed, the reactivity of the closely related (E)-3-(p-tolyl)acrylaldehyde serves as a strong model for this transformation. In these reactions, the enal acts as a four-carbon (C4) building block. The catalytic cycle typically involves the initial coupling of the NHC catalyst with the aldehyde. This is followed by the formation of a Breslow intermediate and an enolate intermediate. The crucial C-C bond-forming step occurs via a formal [4+2] cycloaddition, ultimately leading to the generation of asymmetric organosilanes and regeneration of the NHC catalyst researchgate.netresearchgate.net. This methodology provides a pathway to complex cyclic compounds from simple precursors nih.gov. Visible-light-driven processes have also been developed for [4+2] annulation reactions involving different substrates, highlighting a modern approach to synthesizing dihydroisoquinolinones from alkenes and N-aminopyridinium salts researchgate.net.

| Reaction Type | Catalyst System | Key Intermediates | Product Class |

| Asymmetric [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | Breslow intermediate, Enolate intermediate | Asymmetric Organosilanes |

| Visible-Light Driven [4+2] Annulation | fac-Ir(ppy)3 (Photocatalyst) | Benzoamidyl radicals | Dihydroisoquinolinones |

One of the most significant advances in organocatalysis involving enals like 3-(o-tolyl)acrylaldehyde is the generation of homoenolate equivalents using N-heterocyclic carbenes researchgate.net. This reaction mode transforms the substrate into a nucleophilic C3-synthon. The process begins with the addition of the NHC to the aldehyde carbon of the enal nih.govnih.gov. A subsequent proton transfer and rearrangement generate a key species known as the extended Breslow intermediate, which functions as a homoenolate nih.govbohrium.com. This intermediate possesses nucleophilic character at the β-carbon, a reversal of its usual electrophilic nature (umpolung).

This catalytically generated homoenolate is a powerful intermediate that can react with various electrophiles bohrium.com. For instance, it can undergo formal [3+3] cycloadditions with azomethine imines to produce pyridazinones or [3+2] cycloadditions with diazenes to yield pyrazolidinones nih.govnih.gov. These reactions demonstrate the power of NHC catalysis to generate unique nucleophiles for the construction of complex heterocyclic systems nih.gov.

Proposed Catalytic Cycle for Homoenolate Generation and Reaction:

NHC Addition: The N-heterocyclic carbene attacks the aldehyde carbon of (E)-3-(o-Tolyl)acrylaldehyde.

Intermediate Formation: A tetrahedral intermediate is formed, which then rearranges to the extended Breslow intermediate (the active homoenolate) nih.gov.

Nucleophilic Attack: The β-carbon of the homoenolate attacks an external electrophile (e.g., another aldehyde, an azomethine imine) researchgate.netnih.gov.

Cyclization & Catalyst Regeneration: The resulting species undergoes intramolecular acylation or another cyclization pathway, leading to the final product and releasing the NHC catalyst to continue the cycle nih.gov.

In certain reaction manifolds, the intermediate generated from the reaction of an NHC with an α,β-unsaturated aldehyde can also behave as a C4-synthon, equivalent to a dienolate. After the initial formation of the Breslow intermediate, the resulting species can be considered an "extended diene homoenolate equivalent," which possesses nucleophilic character at both the β-carbon and the aldehyde carbon (now part of an enol ether) nih.gov. Similarly, in reactions involving different substrates like 3-alkylidene oxindoles, a base can deprotonate the γ-position to generate a vinylogous dienolate species, which then participates in annulation reactions nih.gov. This dienolate reactivity allows for [4+2] annulation reactions where the enal provides the four-carbon framework for the resulting six-membered ring researchgate.netresearchgate.net.

Aldehyde Functional Group Reactivity

The aldehyde group in (E)-3-(o-Tolyl)acrylaldehyde is a primary site for chemical transformations, including condensation and reduction reactions.

The aldehyde functionality readily participates in condensation reactions, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) to the aldehyde, followed by a dehydration step wikipedia.org. The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270) wikipedia.orgresearchgate.net. The product is an α,β-unsaturated compound, extending the conjugation of the starting material .

The Doebner modification of the Knoevenagel condensation is a notable variant where pyridine is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid (like in malonic acid) wikipedia.orgorganic-chemistry.org. Under these conditions, the initial condensation is followed by a decarboxylation step wikipedia.orgorganic-chemistry.org.

| Active Methylene Compound | Catalyst/Solvent | Reaction Type | General Product |

| Diethyl Malonate | Piperidine/Ethanol | Knoevenagel Condensation | Diethyl 2-((E)-3-(o-tolyl)allylidene)malonate |

| Malonic Acid | Pyridine | Doebner-Knoevenagel Condensation | (2E,4E)-5-(o-tolyl)penta-2,4-dienoic acid |

| Cyanoacetic acid | Basic amine | Knoevenagel Condensation | (E)-2-cyano-5-(o-tolyl)penta-2,4-dienoic acid |

The reduction of (E)-3-(o-Tolyl)acrylaldehyde can lead to different alcohol products depending on the reagents and reaction conditions used. As an α,β-unsaturated aldehyde, it possesses two reducible sites: the carbon-carbon double bond and the carbonyl group.

Selective Carbonyl Reduction: To selectively reduce the aldehyde to a primary alcohol while preserving the carbon-carbon double bond, yielding (E)-3-(o-tolyl)prop-2-en-1-ol, specific reducing agents are required. This can be achieved through methods like the Luche reduction (using NaBH₄ with a lanthanide salt like CeCl₃) or by using other chemoselective reagents that preferentially attack the more polar carbonyl group.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation under more forcing conditions (e.g., H₂ with Palladium on carbon), will typically reduce both the aldehyde and the alkene functionalities. This pathway results in the formation of the saturated alcohol, 3-(o-tolyl)propan-1-ol.

The choice of reducing agent is therefore critical in determining the final alcohol product derived from (E)-3-(o-Tolyl)acrylaldehyde.

Imination and Subsequent Ring Closure Reactions

The aldehyde functionality of (E)-3-(o-Tolyl)acrylaldehyde is a key site for reactivity, readily undergoing condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reactivity of the related compound (E)-3-(p-Tolyl)acrylaldehyde, which has been shown to bind to the amine groups of proteins, underscores this potential for imine formation biosynth.com.

Following the initial imination, the resulting N-aryl or N-alkyl imines of this compound can serve as versatile intermediates for subsequent intramolecular ring closure reactions. The specific pathways and products depend on the nature of the substituent on the amine and the reaction conditions. For instance, if the amine contains an appropriately positioned nucleophile, an intramolecular cyclization can be triggered. A well-established example in related systems is the reaction of α,β-unsaturated aldehydes with amino-thiols or amino-alcohols, which can lead to the formation of heterocyclic rings such as thiazolidines or oxazolidines.

Another important class of subsequent reactions involves pericyclic processes. The conjugated π-system of the imine intermediate can participate in cycloaddition or electrocyclization reactions. For example, reaction with a substituted aniline (B41778) could yield an N-arylimine which, depending on the substituents on the aniline ring, might undergo intramolecular electrophilic attack from the olefinic part of the molecule onto the aniline ring, leading to the formation of tetrahydroquinoline derivatives. The specific regiochemistry and stereochemistry of these cyclization reactions are governed by the electronic and steric properties of the substituents on both the acrylaldehyde and the amine counterparts.

Olefinic Moiety Transformations

The carbon-carbon double bond in (E)-3-(o-Tolyl)acrylaldehyde is central to its photochemical reactivity, enabling transformations such as photoisomerization and electrocyclization.

The olefinic double bond of (E)-3-(o-Tolyl)acrylaldehyde allows for E-Z (or trans-cis) photoisomerization upon absorption of light. This process involves the promotion of the molecule to an excited electronic state where the rotational barrier around the C=C bond is significantly lower. Upon relaxation back to the ground state, the molecule can adopt either the E or Z configuration.

Detailed photochemical studies on closely related styryl derivatives provide insight into this process. For instance, fluorescence measurements on an ortho-methyl derivative have indicated that the Z→E isomerization occurs as an adiabatic reaction on the potential energy surface of the first excited singlet state (S1) researchgate.net. In contrast, derivatives with different substituents, such as a para-nitro group, may isomerize via a triplet excited state researchgate.net. The efficiency of these photochemical reactions is described by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the isomerization event.

| Process | Quantum Yield (Φ) |

|---|---|

| Z→E Isomerization | 0.42 |

| E→Z Isomerization | 0.12 - 0.16 |

This reversible isomerization between the planar E-isomer and the more sterically hindered Z-isomer can be controlled by the wavelength of the incident light, forming the basis of a molecular photoswitch.

Derivatives of (E)-3-(o-Tolyl)acrylaldehyde can undergo electrocyclization reactions, a type of pericyclic reaction that involves the formation of a sigma bond between the ends of a conjugated π-system, leading to a cyclic product. These reactions are typically initiated photochemically or thermally.

For this specific compound, the conjugated system spans the tolyl ring and the acrylaldehyde moiety. While direct electrocyclization of the parent aldehyde is not commonly reported, its derivatives can be designed to facilitate such transformations. For example, styryl-oxazole derivatives, which can be synthesized from the corresponding aryl-substituted α,β-unsaturated aldehydes, have been shown to undergo photochemical cyclization to yield naphthoxazole structures researchgate.net. This transformation is a 6π-electrocyclization followed by an oxidative aromatization step. This suggests that if the aldehyde group of (E)-3-(o-Tolyl)acrylaldehyde were converted into a suitable heterocyclic system (like an oxazole), the resulting molecule would be a candidate for photochemical electrocyclization to form polycyclic aromatic systems.

Advanced Mechanistic Elucidation Studies

To gain a deeper understanding of the reaction mechanisms, particularly for complex photochemical and pericyclic reactions, experimental studies are often complemented by advanced computational analyses.

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions. Methods such as Density Functional Theory (DFT) are employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. By identifying the lowest energy pathways connecting these species, the reaction mechanism can be elucidated.

For reactions involving (E)-3-(o-Tolyl)acrylaldehyde and its derivatives, computational studies can clarify the feasibility of different reaction channels, explain observed product distributions, and predict the reactivity of new substrates. For instance, in the study of photoisomerization, computational models can help to understand the nature of the excited states involved (e.g., S1 or T1) and the reasons for different mechanistic pathways depending on the electronic nature of the substituents researchgate.net.

| Calculation Type | Level of Theory |

|---|---|

| Stationary Point Computations | PBE0/6-31++G |

| Potential Energy Surfaces | SF-TDDFT/PBE50/6-31++G |

These computational approaches allow for the investigation of short-lived intermediates that may be difficult or impossible to detect experimentally, providing a comprehensive picture of the reaction landscape.

A critical aspect of computational mechanistic studies is the characterization of transition states (TS). A transition state represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the minimum energy reaction path. The structure and energy of the transition state determine the activation barrier and, consequently, the rate of the reaction.

Using quantum chemical calculations, the geometry of a transition state can be precisely located. This is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy (Ea). For the reactions of (E)-3-(o-Tolyl)acrylaldehyde, characterizing the transition states for processes like E-Z isomerization or electrocyclization allows for a quantitative understanding of the reaction kinetics and the influence of the o-tolyl substituent on the reaction barrier compared to other isomers or unsubstituted cinnamaldehyde (B126680) researchgate.net.

Computational Analysis of Reaction Pathways and Intermediates

Proton Transfer Mechanisms

Detailed investigations into the proton transfer mechanisms in reactions catalyzed by or involving (E)-3-(o-Tolyl)acrylaldehyde are not available. Understanding whether a proton transfer is a rate-determining step, concerted, or stepwise is fundamental to elucidating the complete reaction mechanism. This information is absent for this specific isomer.

Role of Catalysts and Co-catalysts

While (E)-3-(o-Tolyl)acrylaldehyde is expected to participate in various catalytic transformations common to α,β-unsaturated aldehydes (e.g., Michael additions, cycloadditions), specific research detailing the role and efficacy of various catalysts and co-catalysts for this substrate is not documented. Studies often focus on a broader class of substrates, without providing specific data on the performance of the o-tolyl isomer.

Stereoselectivity and Regioselectivity Control in Catalysis

Control of stereoselectivity and regioselectivity is a central theme in modern organic synthesis. However, literature detailing the asymmetric catalysis of (E)-3-(o-Tolyl)acrylaldehyde to control these outcomes is not available. Such studies would be essential for its application in the synthesis of complex chiral molecules.

Origin of Stereoselectivity (e.g., Distortion Energy Analysis)

Understanding the origin of stereoselectivity, often through computational models like distortion/interaction or activation strain models, provides deep insight into how a catalyst directs a reaction to form a specific stereoisomer. No studies applying these analyses to reactions of (E)-3-(o-Tolyl)acrylaldehyde have been found.

Influence of Substituent Effects (e.g., Electron-Donating/Withdrawing Groups)

The effect of the ortho-methyl group—an electron-donating group—on the reactivity and selectivity of the acrylaldehyde system is a key chemical question. This substituent can exert both electronic and steric effects. While general principles of substituent effects are well-understood, and some studies compare isomers of substituted benzaldehydes in catalytic reactions, a specific, data-driven analysis comparing the reactivity of (E)-3-(o-Tolyl)acrylaldehyde to its meta- and para- counterparts or other substituted cinnamaldehydes under a defined set of reaction conditions is not present in the available literature.

Deuterium-Labeling Experiments for Mechanistic Insights

Deuterium-labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps and determining kinetic isotope effects. A search for mechanistic studies on (E)-3-(o-Tolyl)acrylaldehyde that employ deuterium (B1214612) labeling yielded no specific results.

Derivatization and Advanced Applications in Organic Synthesis and Materials Science

Preparation of Functionalized Acrylaldehyde Analogues and Derivatives

3-(o-Tolyl)acrylaldehyde is a key starting material for creating a variety of functionalized analogues. The reactivity of its aldehyde group and the conjugated double bond allows for numerous chemical transformations. Researchers have utilized it to synthesize more complex structures by introducing different functional groups, thereby tuning the molecule's electronic and steric properties for specific applications. For instance, it serves as a precursor in the synthesis of 3-mercapto-3-(o-tolyl)acrylaldehyde, demonstrating a pathway to introduce sulfur-containing moieties. researchgate.net These derivatization strategies are crucial for developing new compounds with tailored properties for use in medicinal chemistry and materials science.

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides an accessible entry point to several important classes of these molecules. sigmaaldrich.com

Synthesis of Oxazole (B20620) Derivatives

A significant application of this compound is in the synthesis of 5-substituted oxazoles. nih.gov The van Leusen reaction is a particularly effective method for this transformation. nih.govresearchgate.net This reaction involves treating the α,β-unsaturated aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govresearchgate.netorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism to form the oxazole ring. nih.gov Specifically, reacting this compound with TosMIC yields 5-(o-tolylethenyl)oxazole. researchgate.net The trans configuration of the starting aldehyde is typically retained in the resulting oxazole product. nih.gov Oxazole derivatives are of great interest due to their presence in a wide range of biologically active compounds. researchgate.netchemmethod.com

Table 1: Synthesis of 5-(o-tolylethenyl)oxazole via Van Leusen Reaction

| Reactant | Reagent | Product | Key Reaction Type |

| This compound | Tosylmethyl isocyanide (TosMIC) | 5-(o-tolylethenyl)oxazole | Van Leusen Reaction |

Formation of Naphthoxazoles and Related Fused Heterocycles

The synthetic utility of this compound extends to the formation of more complex, fused heterocyclic systems like naphthoxazoles. The 5-(o-tolylethenyl)oxazole, synthesized as described in the previous section, serves as a direct precursor for this transformation. Through a photochemical cyclization reaction, this oxazole derivative can be converted into the corresponding naphtho[1,2-d]oxazole. This intramolecular photocyclization is a powerful and sustainable method for constructing polycyclic aromatic systems. The resulting naphthoxazole structures are investigated for potential applications, including as cholinesterase inhibitors, due to their rigid, planar geometry. researchgate.net

Construction of 2,3,4,5-Tetrahydrobenz[f]researchgate.netchemmethod.comOxazepines

This compound is also a precursor for the synthesis of seven-membered heterocyclic rings, specifically 5-substituted 2,3,4,5-tetrahydrobenzo[f] researchgate.netchemmethod.comoxazepines. researchgate.net A key strategy for this construction involves a modified Pictet-Spengler reaction. researchgate.net The synthesis begins with the reaction of 2-phenoxyethanamine with an aldehyde, such as a derivative of this compound, to form an imine. This is followed by formylation and an acid-catalyzed cyclization of the resulting N-formyliminium ion. researchgate.net This cyclization step is the crucial ring-forming process that yields the N-formyl-2,3,4,5-tetrahydrobenzo[f] researchgate.netchemmethod.comoxazepine scaffold. Subsequent hydrolysis of the formyl group provides the final 5-substituted product in high yields. researchgate.net

Precursors for Specialized Chemical Scaffolds

Beyond heterocycles, this compound is implicated in the synthesis of other unique and specialized chemical structures.

Synthesis of Asymmetric Organosilanes

While direct synthesis of asymmetric organosilanes from this compound is a specialized area, the principles of asymmetric synthesis can be applied to its derivatives. The α,β-unsaturated nature of the molecule makes it a candidate for asymmetric conjugate addition reactions, including the addition of silyl (B83357) nucleophiles. Catalytic asymmetric hydrosilylation of the carbon-carbon double bond or asymmetric reduction of the carbonyl group followed by silylation of the resulting alcohol are established methods for producing chiral organosilanes from similar α,β-unsaturated aldehydes. The use of chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, is essential to control the stereochemistry of these transformations, leading to the formation of enantiomerically enriched organosilane products.

Formation of Novel Inhibitor Analogues for Chemical Evaluation

Nicotinamide N-Methyltransferase (NNMT) Inhibitors:

This compound serves as a valuable precursor in the synthesis of sophisticated molecular structures designed to inhibit Nicotinamide N-Methyltransferase (NNMT). NNMT is an enzyme involved in cellular metabolism, and its over-expression has been linked to various diseases. Consequently, the development of potent and selective NNMT inhibitors is a significant area of pharmaceutical research.

Below is a table summarizing the key components involved in the synthesis of the NNMT inhibitor analogue derived from this compound.

| Precursor/Intermediate | Role in Synthesis | Resulting Inhibitor Analogue Component |

| This compound | Starting material for the formation of the (E)-3-(o-tolyl)allyl group. | (E)-3-(o-tolyl)allyl moiety |

| Adenosine (B11128) amine building block | Provides the adenosine portion of the bisubstrate mimic. | Adenosine scaffold |

| (S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(o-tolyl)allyl)amino)butanoic Acid | An advanced intermediate incorporating the tolyl-containing side chain. | Complete inhibitor structure (17a) |

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) Inhibitors:

Derivatives of acrylaldehyde, including the closely related p-tolyl analogue of this compound, have been instrumental as starting materials in the synthesis of novel inhibitors for 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR). DXR is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the survival of many pathogenic microorganisms, including Mycobacterium tuberculosis.

Research has demonstrated that cinnamaldehyde (B126680) derivatives can be synthesized through a palladium(II)-catalyzed oxidative Heck reaction. acs.org This methodology has been applied to prepare (E)-3-(p-Tolyl)acrylaldehyde. acs.orgnih.govacs.org This compound, in turn, serves as a crucial building block for the synthesis of α-aryl substituted fosmidomycin (B1218577) analogues. acs.org These analogues are designed to inhibit the DXR enzyme. The research indicates that a variety of aromatic substituents in this position can be tolerated by the enzyme, and these modifications are explored to enhance the inhibitory activity and pharmacokinetic properties of the potential drugs. acs.orgnih.gov

The following table outlines the progression from the acrylaldehyde derivative to the DXR inhibitor analogues.

| Starting Material | Synthetic Reaction | Intermediate Product | Target Inhibitor Class |

| Acrolein and p-tolylboronic acid | Oxidative Heck Reaction | (E)-3-(p-Tolyl)acrylaldehyde | α-aryl substituted fosmidomycin analogues |

| (E)-3-(p-Tolyl)acrylaldehyde | Multi-step synthesis | α-(p-tolyl) fosmidomycin analogue | DXR Inhibitors |

Contributions to Materials Science and Related Fields

Precursors for Non-Linear Optical (NLO) Materials

This compound, as a derivative of cinnamaldehyde, belongs to a class of compounds that are structurally related to chalcones. Chalcones and their derivatives are known to possess non-linear optical (NLO) properties, which are of significant interest in the field of photonics and optoelectronics. researchgate.netoptica.orgoptica.org The extended π-conjugated system of alternating single and double bonds, coupled with the carbonyl group, forms the basis of the NLO response in these molecules.

The core structure of this compound, featuring an aromatic ring linked to an α,β-unsaturated aldehyde, makes it a suitable precursor for the synthesis of more complex NLO chromophores. The presence of the tolyl group can influence the electronic properties and the crystal packing of the resulting materials, which are critical factors for second and third-order NLO activity. While direct studies on the NLO properties of this compound itself are not extensively detailed in the provided context, its structural similarity to known NLO-active chalcones suggests its potential as a building block in this area. researchgate.netoptica.org Commercial suppliers of the related (E)-3-(p-Tolyl)acrylaldehyde often categorize it under "Organic Non-Linear Optical (NLO) Materials," further indicating the perceived potential of this class of compounds in the field.

Components in Quantum Electronics and Nanotechnology Research

The applications of cinnamaldehyde derivatives, such as this compound, are emerging in the fields of quantum electronics and nanotechnology. The reactive aldehyde group and the conjugated system present in these molecules can be exploited in the synthesis and functionalization of nanomaterials.

For instance, trans-cinnamaldehyde has been utilized in the green synthesis of silver nanoparticles (AgNPs). dovepress.com In such processes, the cinnamaldehyde can act as both a reducing agent and a stabilizing agent for the nanoparticles. The potential for this compound to be used in a similar capacity exists, where the tolyl group could further modify the surface properties and interactions of the resulting nanoparticles.

Furthermore, cinnamaldehyde has been encapsulated within chitosan (B1678972) nanoparticles to enhance its bioavailability and stability for various applications, including as an antibiofilm agent. nih.gov This demonstrates the utility of this class of molecules in creating functional nanostructured materials. The incorporation of this compound into such nano-delivery systems could be explored for developing new materials with tailored properties for applications in medicine and materials science.

Advanced Spectroscopic and Computational Characterization of E 3 O Tolyl Acrylaldehyde Systems

Spectroscopic Analysis for In-depth Structural Elucidation and Mechanistic Confirmation

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized (E)-3-(o-Tolyl)acrylaldehyde and any intermediates. High-field NMR, high-resolution mass spectrometry, and UV/Vis spectroscopy each offer unique insights into the molecular framework and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of (E)-3-(o-Tolyl)acrylaldehyde in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. For (E)-3-(o-Tolyl)acrylaldehyde, the spectrum is characterized by distinct signals for the aldehydic, vinylic, aromatic, and methyl protons. rsc.org The trans-configuration of the double bond is confirmed by the large coupling constant (typically around 15.9 Hz) between the two vinylic protons. rsc.org

Interactive Data Table: ¹H NMR Spectroscopic Data for (E)-3-(o-Tolyl)acrylaldehyde

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | 9.73 | Doublet (d) | 7.7 |

| Vinylic-H (α to C=O) | - | Doublet of Doublets (dd) | - |

| Vinylic-H (β to C=O) | 7.78 | Doublet (d) | 15.9 |

| Aromatic-H | 7.56-7.62 | Multiplet (m) | - |

| Aromatic-H | 7.33 | Multiplet (m) | - |

Note: Complete multiplet and chemical shift data for all protons were not fully detailed in the reviewed sources. The table reflects available data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. The spectrum for (E)-3-(o-Tolyl)acrylaldehyde would be expected to show distinct resonances for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (some of which may be equivalent), and the methyl carbon. While specific experimental data for (E)-3-(o-Tolyl)acrylaldehyde was not available in the searched literature, data for the related cinnamaldehyde (B126680) shows the carbonyl carbon at approximately 193.8 ppm. rsc.org

¹⁹F NMR Spectroscopy: This technique is used for the characterization of fluorine-containing compounds. As (E)-3-(o-Tolyl)acrylaldehyde does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not an applicable analytical method for this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of (E)-3-(o-Tolyl)acrylaldehyde, which allows for the unambiguous confirmation of its elemental composition. While specific experimental HRMS data for this compound was not found in the reviewed literature, the exact mass can be calculated from its molecular formula, C₁₀H₁₀O.

Interactive Data Table: Mass Spectrometry Data for C₁₀H₁₀O

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | - |

| Average Molecular Weight | 146.19 g/mol | - |

The calculated monoisotopic mass is a critical parameter for confirming the identity of the compound in HRMS analysis. nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural information, typically showing the loss of fragments such as the formyl group (-CHO) or the tolyl group.

UV/Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of conjugated systems like (E)-3-(o-Tolyl)acrylaldehyde. The extended π-system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, is expected to give rise to characteristic absorption bands in the ultraviolet region.

Specific experimental data for the UV/Vis absorption maximum and fluorescence emission of (E)-3-(o-Tolyl)acrylaldehyde were not available in the reviewed sources. However, the properties can be inferred from the parent compound, cinnamaldehyde, and related derivatives. The introduction of the ortho-methyl group on the phenyl ring is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamaldehyde due to its electron-donating inductive effect.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the structural and electronic properties of (E)-3-(o-Tolyl)acrylaldehyde at the atomic level.

DFT has become a standard computational method for investigating the properties of organic molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying systems of this size.

DFT calculations are instrumental in determining the most stable conformation of (E)-3-(o-Tolyl)acrylaldehyde and in analyzing its electronic structure. For cinnamaldehyde, theoretical studies have shown that the molecule exists as two stable planar conformers: s-trans and s-cis, which are defined by the dihedral angle around the single bond connecting the vinyl and carbonyl groups. The s-trans conformer is generally found to be more stable than the s-cis conformer. scielo.org.mxresearchgate.net

For (E)-3-(o-Tolyl)acrylaldehyde, the presence of the methyl group in the ortho position introduces potential steric interactions that can influence the conformational preference and the planarity of the molecule. DFT calculations can be used to:

Optimize the geometry of both the s-cis and s-trans conformers to find their lowest energy structures.

Calculate the relative energies of these conformers to determine which is more stable. The steric hindrance from the ortho-methyl group might affect the energy difference between the s-trans and s-cis forms.

Analyze the electronic properties , such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the reactivity and spectroscopic behavior of the molecule. The steric effect of the ortho-methyl group could potentially twist the phenyl ring out of the plane of the acrylaldehyde moiety, which would, in turn, affect the extent of π-conjugation and influence the electronic and photophysical properties.

Density Functional Theory (DFT) Investigations

Reactivity Predictions and Molecular Orbital Analysis

The reactivity of a molecule is fundamentally governed by the distribution of its electrons in molecular orbitals. For (E)-3-(o-tolyl)acrylaldehyde, understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting its chemical behavior.

The HOMO represents the orbital from which an electron is most likely to be donated, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity.

In the case of (E)-3-(o-tolyl)acrylaldehyde, the conjugated system extending from the tolyl ring through the acrylaldehyde moiety dictates the characteristics of its frontier orbitals. The π-electrons in this system are delocalized, influencing the energy levels of the HOMO and LUMO. The presence of the electron-donating methyl group on the phenyl ring is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to unsubstituted cinnamaldehyde. The electron-withdrawing nature of the aldehyde group lowers the energy of the LUMO, making the β-carbon of the double bond a likely site for nucleophilic attack.

A hypothetical representation of the frontier molecular orbitals of (E)-3-(o-tolyl)acrylaldehyde would show the HOMO density concentrated on the tolyl ring and the double bond, while the LUMO density would be more prominent on the acrylaldehyde portion, particularly the carbonyl carbon and the β-carbon.

Table 1: Conceptual Frontier Molecular Orbital Properties of (E)-3-(o-Tolyl)acrylaldehyde

| Molecular Orbital | Primary Location of Electron Density | Implied Reactivity |

| HOMO | Tolyl ring, C=C double bond | Susceptible to electrophilic attack |

| LUMO | Acrylaldehyde moiety (C=O, C=C) | Susceptible to nucleophilic attack |

Conceptual DFT (CDFT) Applications

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species through various descriptors. mdpi.com These indices are derived from the change in energy of a system with respect to the change in its number of electrons. mdpi.com For (E)-3-(o-tolyl)acrylaldehyde, these descriptors can offer a more quantitative prediction of its reactivity than a purely qualitative molecular orbital analysis.

Key CDFT descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

Local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. For (E)-3-(o-tolyl)acrylaldehyde, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the β-carbon of the acrylaldehyde moiety, confirming its susceptibility to Michael addition reactions. The Fukui function for electrophilic attack (f-) would likely be more distributed over the tolyl ring.

Table 2: Predicted Conceptual DFT Descriptor Trends for (E)-3-(o-Tolyl)acrylaldehyde

| CDFT Descriptor | Predicted Trend/Value | Implication for Reactivity |

| Electronegativity (χ) | Moderate to High | Good electron acceptor |

| Chemical Hardness (η) | Moderate | Readily participates in reactions |

| Electrophilicity Index (ω) | High | Strong electrophile |

| Nucleophilicity Index (N) | Low to Moderate | Weaker nucleophile |

Advanced Ab Initio and Coupled-Cluster Methodologies for Catalytic Systems

To gain a highly accurate understanding of the role of (E)-3-(o-tolyl)acrylaldehyde in catalytic reactions, advanced computational methods are necessary. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying reaction mechanisms. Coupled-cluster (CC) methods, in particular, are considered the "gold standard" in quantum chemistry for their high accuracy in calculating electronic energies.

These high-level calculations can be employed to investigate various catalytic transformations involving (E)-3-(o-tolyl)acrylaldehyde, such as asymmetric Michael additions or aldol (B89426) reactions. For instance, in an organocatalyzed reaction, these methods could be used to:

Determine the precise three-dimensional structures of transition states.

Calculate activation energy barriers with high accuracy.

Elucidate the non-covalent interactions between the substrate and the catalyst that are responsible for stereoselectivity.

While computationally expensive, these methods provide invaluable details that are often inaccessible through experimental means alone. For example, a study on a proline-catalyzed intermolecular aldol reaction utilized ab initio kinetic modeling to understand the complete catalytic cycle. anu.edu.au A similar approach could be applied to reactions with (E)-3-(o-tolyl)acrylaldehyde to optimize reaction conditions and design more efficient catalysts.

Free Energy Perturbation (FEP) for Modeling Chemical Interactions

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two states. wikipedia.org This method is particularly useful for studying the binding of a ligand to a receptor, such as a protein or an enzyme. wikipedia.org FEP simulations can provide quantitative predictions of binding affinities, which is of great interest in drug discovery and molecular design. nih.gov

In the context of (E)-3-(o-tolyl)acrylaldehyde, FEP could be used to model its interaction with a biological target. For example, if this compound is being investigated as an inhibitor of a particular enzyme, FEP could be used to:

Calculate the absolute binding free energy of (E)-3-(o-tolyl)acrylaldehyde to the enzyme's active site.

Predict how modifications to the structure of (E)-3-(o-tolyl)acrylaldehyde would affect its binding affinity. This is achieved by "alchemically" transforming the molecule into a derivative and calculating the free energy change of this transformation in both the solvated state and when bound to the protein.

The FEP process involves running molecular dynamics simulations where the force field parameters of the atoms are gradually changed from the initial state to the final state over a series of intermediate "windows". wikipedia.org The free energy difference is then calculated from the ensemble average of the potential energy differences between these states. wikipedia.org

Computational Structural Studies on Artificial Enzyme Systems

The design of artificial enzymes that can catalyze reactions not found in nature is a rapidly advancing field. nih.gov Computational methods are at the forefront of this endeavor, allowing for the de novo design of protein scaffolds that can bind a specific substrate and stabilize the transition state of a desired reaction. nih.govresearchgate.net

For (E)-3-(o-tolyl)acrylaldehyde, one could envision designing an artificial enzyme to catalyze a specific transformation, such as a stereoselective Michael addition of a nucleophile to the β-carbon. The computational design process would typically involve the following steps:

Theozyme Design: A theoretical model of the active site, including the substrate and key catalytic residues in their ideal transition state geometry, is constructed.

Scaffold Searching: A database of known protein structures is searched for a scaffold that can accommodate the theozyme.

Docking and Design: The substrate is docked into the chosen scaffold, and the surrounding amino acid residues are mutated in silico to optimize interactions with the substrate and stabilize the transition state.

Molecular Dynamics Simulations: The designed enzyme-substrate complex is subjected to extensive molecular dynamics simulations to assess its stability and dynamics.

This computational approach allows for the exploration of a vast sequence space to identify promising candidates for experimental validation.

常见问题

Q. What are the established synthetic routes for preparing 3-(o-Tolyl)acrylaldehyde, and how do reaction parameters affect yield and stereochemical outcomes?

- Methodological Answer : A common approach involves the oxidation of 3-(o-Tolyl)allylic alcohols using MnO₂ in chloroform (CHCl₃) under ambient conditions . For example, allylic alcohols are stirred with MnO₂ (4 eq.) for 3 days, followed by filtration and column chromatography. Reaction conditions (solvent polarity, temperature, and oxidant stoichiometry) critically influence stereoselectivity and yield. Alternative routes include condensation reactions using substituted benzaldehydes and acrolein derivatives, as demonstrated for analogous compounds like (E)-3-(p-tolyl)acrylaldehyde .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted to confirm structural integrity?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., aldehyde C=O stretch at ~1680–1720 cm⁻¹ and conjugated C=C stretch at ~1600–1650 cm⁻¹) . ¹H NMR resolves stereochemistry: the aldehyde proton appears as a singlet near δ 9.5–10.0 ppm, while aromatic protons (o-tolyl group) show splitting patterns dependent on substitution . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀O: calc. 146.0732) .

Q. What crystallization strategies are effective for obtaining single crystals of this compound derivatives for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO or DMF) at low temperatures (4°C) promotes crystal growth. For brominated analogs, orthorhombic crystal systems (e.g., Pna2₁ space group) are achieved via vapor diffusion with hexane/ethyl acetate mixtures . Maintaining an inert atmosphere (-20°C storage) prevents aldehyde oxidation during crystallization .

Advanced Research Questions

Q. How can enantioselective organocatalytic cascade reactions leverage this compound to synthesize complex heterocycles?

- Methodological Answer : Chiral triazolium salts (e.g., 15 mg, 0.037 mmol) enable asymmetric induction in reactions with β-ketoesters. For example, combining this compound (0.375 mmol) with indolyl enones in DMSO, using DABCO (0.25 mmol) and oxidants (e.g., 153 mg, 0.375 mmol), yields pyrroloquinolinones with 92% yield and 96:4 enantiomeric ratio (er). Optimizing solvent polarity (e.g., DMSO vs. THF) and catalyst loading enhances stereocontrol .

Q. What mechanistic insights explain regioselectivity in reactions involving this compound, particularly in electrophilic or nucleophilic pathways?

- Methodological Answer : The electron-withdrawing aldehyde group directs electrophilic attacks to the α,β-unsaturated carbonyl system. Computational studies (DFT) reveal that steric hindrance from the o-tolyl group favors nucleophilic additions at the β-position. For example, in Michael additions, bulky organocatalysts (e.g., diarylprolinols) suppress side reactions by sterically shielding the α-site .

Q. How do electronic and steric effects of the o-tolyl substituent influence catalytic activity in cross-coupling reactions?

- Methodological Answer : The o-tolyl group’s ortho-methyl moiety increases steric bulk, reducing catalyst poisoning in Pd-mediated couplings. For instance, Suzuki-Miyaura reactions require ligands with flexible bite angles (e.g., SPhos) to accommodate steric constraints. Electronic effects (via Hammett σₚ values) show that electron-donating methyl groups enhance aldehyde reactivity in nucleophilic acyl substitutions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered solvent regions, SQUEEZE (PLATON) or OLEX2 mask electron density to refine structures. Twinned crystals (e.g., in monoclinic systems) require twin law refinement using programs like SHELXL. For example, Flack parameter analysis (e.g., 0.021(19)) confirms absolute configuration in chiral derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。